5-氯-2-氟烟酰醛

描述

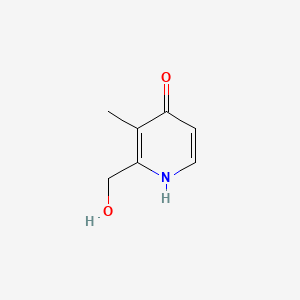

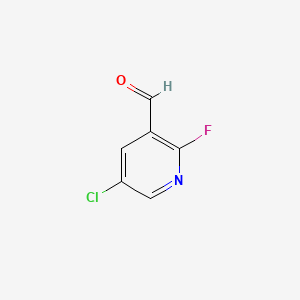

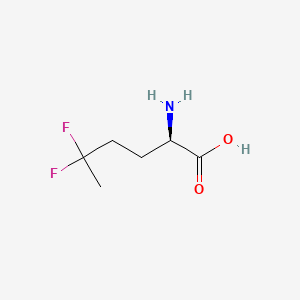

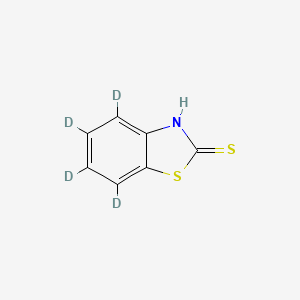

5-Chloro-2-fluoronicotinaldehyde is a chemical compound with the empirical formula C6H3ClFNO . It has a molecular weight of 159.55 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluoronicotinaldehyde is1S/C6H3ClFNO/c7-5-1-4 (3-10)6 (8)9-2-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-fluoronicotinaldehyde are not detailed in the available resources, it is known to be a component in the preparation of trisubstituted amine compounds .Physical And Chemical Properties Analysis

5-Chloro-2-fluoronicotinaldehyde is a solid at room temperature . More specific physical and chemical properties are not detailed in the available resources.科学研究应用

三取代胺化合物的合成

5-氯-2-氟烟酰醛: 用于合成三取代胺化合物 . 这些化合物因其存在于各种生物活性分子和药物中而具有重要意义。5-氯-2-氟烟酰醛中的醛基与伯胺反应生成亚胺,亚胺可以进一步修饰以生成复杂的胺结构。

早期发现研究

它作为一系列独特化学物质的一部分,被提供给早期发现研究人员 . 研究人员利用它来探索新的化学反应和途径,这可能导致发现具有潜在应用的新化合物。

安全和危害

5-Chloro-2-fluoronicotinaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . In case of exposure, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product .

作用机制

Target of Action

5-Chloro-2-fluoronicotinaldehyde is primarily used in the preparation of trisubstituted amine compounds . These compounds are known to act as CETP inhibitors . CETP, or Cholesteryl Ester Transfer Protein, plays a crucial role in the reverse transport of cholesterol, which is a fundamental process in the regulation of body cholesterol levels.

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-fluoronicotinaldehyde are likely related to cholesterol metabolism, given its role in the synthesis of CETP inhibitors. CETP is involved in the transfer of cholesterol esters and triglycerides between lipoproteins. Inhibition of CETP can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .

Result of Action

The molecular and cellular effects of 5-Chloro-2-fluoronicotinaldehyde’s action would be primarily related to changes in cholesterol transport and metabolism. By inhibiting CETP, it could potentially lead to increased HDL cholesterol levels and decreased LDL cholesterol levels .

生化分析

Biochemical Properties

5-Chloro-2-fluoronicotinaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of trisubstituted amine compounds . The compound’s aldehyde group allows it to form Schiff bases with primary amines, which can further react to form more complex structures. This interaction is crucial in the development of CETP inhibitors, which are used to regulate cholesterol levels in the body .

Cellular Effects

5-Chloro-2-fluoronicotinaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions . Additionally, it has been shown to interact with cellular proteins, potentially affecting their activity and stability. These interactions can lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5-Chloro-2-fluoronicotinaldehyde exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s ability to form Schiff bases with primary amines is a key aspect of its mechanism of action. This interaction can result in the modulation of enzyme activity and changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-fluoronicotinaldehyde have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-Chloro-2-fluoronicotinaldehyde can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-fluoronicotinaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

属性

IUPAC Name |

5-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGTZGCJLKCEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654216 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882679-90-5 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)

![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)